molecular formula C22H22ClN3O4S B2539629 4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941907-55-7

4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No. B2539629
CAS RN: 941907-55-7
M. Wt: 459.95
InChI Key: OBUWNZSFNLDBHW-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Treatment

A study by Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate potential drug candidates for Alzheimer’s disease. The compounds were synthesized through a series of steps starting from 4-chlorobenzenesulfonyl chloride and screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. The compounds were also evaluated for hemolytic activity to assess their safety profile (Rehman et al., 2018).

Anticancer Evaluation

Ravichandiran et al. (2019) reported the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety. The study focused on the cytotoxic activity of these compounds against human cancer cell lines, including A549, HeLa, and MCF-7. Most synthesized compounds displayed potent cytotoxic activity with low toxicity in normal human kidney HEK293 cells. The mechanism of action was explored, showing that selected compounds induced apoptosis and arrested the cell cycle at the G1 phase (Ravichandiran et al., 2019).

Antibacterial Activity

Li et al. (2015) studied sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. The study identified compounds with significant antibacterial activity and potential for use in agricultural applications. The mechanism of action included stimulation of the rice's own defense mechanisms against the pathogen (Li et al., 2015).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c23-18-9-11-19(12-10-18)31(28,29)13-3-6-20(27)24-22-26-25-21(30-22)17-8-7-15-4-1-2-5-16(15)14-17/h7-12,14H,1-6,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUWNZSFNLDBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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